molecular formula C18H20ClN5O2 B12692536 Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride CAS No. 122113-36-4

Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride

Cat. No.: B12692536
CAS No.: 122113-36-4
M. Wt: 373.8 g/mol
InChI Key: WYMQDYBVEFTMOI-UHFFFAOYSA-N
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Description

Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthetic route may involve:

    Acylation of Piperazine: Reacting piperazine with benzoyl chloride under basic conditions to form 1-benzoylpiperazine.

    Cyclization: Introducing the pyrrolo(2,3-d)pyrimidin-2-yl moiety through a cyclization reaction involving appropriate precursors.

    Hydrochloride Formation: Converting the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway.

    Purification Steps: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the piperazine nitrogen can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    DNA/RNA: Intercalating with nucleic acids to disrupt replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, known for its use as an anthelmintic agent.

    1-Benzoylpiperazine: A simpler derivative with potential psychoactive effects.

    Pyrrolo(2,3-d)pyrimidine Derivatives: Known for their anti-cancer and anti-viral activities.

Uniqueness

The uniqueness of Piperazine, 1-benzoyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride lies in its specific structural features, which may confer unique pharmacological properties and potential therapeutic applications.

Properties

CAS No.

122113-36-4

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C18H19N5O2.ClH/c1-21-15(24)11-14-12-19-18(20-16(14)21)23-9-7-22(8-10-23)17(25)13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H

InChI Key

WYMQDYBVEFTMOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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